Enmetazobactam Enmetazobactam Enmetazobactam is a penicillanic acid sulfone extended-spectrum beta (β)-lactamase (ESBL) inhibitor. Because ESBL enzymes can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins and monobactams, ESBL-producing bacteria poses challenges in the treatment of serious infections. The combination product of enmetazobactam and [cefepime] was first approved by the FDA on February 23, 2024, for the treatment of complicated urinary tract infections. Enmetazobactam is used as cefepime-sparing therapy by preventing its breakdown by ESBL.
Brand Name: Vulcanchem
CAS No.: 1001404-83-6
VCID: VC0516674
InChI: InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1
SMILES: CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Molecular Formula: C11H14N4O5S
Molecular Weight: 314.32 g/mol

Enmetazobactam

CAS No.: 1001404-83-6

Cat. No.: VC0516674

Molecular Formula: C11H14N4O5S

Molecular Weight: 314.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Enmetazobactam - 1001404-83-6

Specification

Description Enmetazobactam is a penicillanic acid sulfone extended-spectrum beta (β)-lactamase (ESBL) inhibitor. Because ESBL enzymes can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins and monobactams, ESBL-producing bacteria poses challenges in the treatment of serious infections. The combination product of enmetazobactam and [cefepime] was first approved by the FDA on February 23, 2024, for the treatment of complicated urinary tract infections. Enmetazobactam is used as cefepime-sparing therapy by preventing its breakdown by ESBL.
CAS No. 1001404-83-6
Molecular Formula C11H14N4O5S
Molecular Weight 314.32 g/mol
IUPAC Name (2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1
Standard InChI Key HFZITXBUTWITPT-YWVKMMECSA-N
Isomeric SMILES C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
SMILES CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Canonical SMILES CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Appearance Solid powder

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